molecular formula C5H16Cl3N3 B2916015 (1R,2S,4R)-cyclopentane-1,2,4-triamine trihydrochloride CAS No. 1402946-79-5

(1R,2S,4R)-cyclopentane-1,2,4-triamine trihydrochloride

Cat. No.: B2916015
CAS No.: 1402946-79-5
M. Wt: 224.55
InChI Key: ZVTCBNDVJFBQCM-RDHMITISSA-N
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Description

(1R,2S,4R)-cyclopentane-1,2,4-triamine trihydrochloride is a stereochemically defined organic compound. It is a derivative of cyclopentane, featuring three amine groups attached to the 1st, 2nd, and 4th carbon atoms. The trihydrochloride form indicates that the compound is stabilized with three hydrochloride molecules, enhancing its solubility and stability.

Scientific Research Applications

(1R,2S,4R)-cyclopentane-1,2,4-triamine trihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its amine functionality.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity information and safety precautions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,4R)-cyclopentane-1,2,4-triamine trihydrochloride typically involves the following steps:

    Starting Material: The process begins with cyclopentane, which undergoes a series of functional group transformations.

    Amination: Introduction of amine groups at the 1st, 2nd, and 4th positions. This can be achieved through reductive amination or nucleophilic substitution reactions.

    Stereochemical Control: Ensuring the correct stereochemistry at each carbon center is crucial. This is often managed through chiral catalysts or chiral auxiliaries.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the trihydrochloride salt, enhancing the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large reactors to handle the bulk synthesis.

    Continuous Flow Chemistry: Employing continuous flow techniques to improve yield and efficiency.

    Purification: Implementing crystallization or chromatography methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,4R)-cyclopentane-1,2,4-triamine trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various substituted cyclopentane derivatives, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,4R)-1,2,4-Trimethylcyclopentane: Similar in structure but with methyl groups instead of amine groups.

    (1R,2S,4R)-1,2,4-Triphenylcyclopentane: Contains phenyl groups, offering different chemical properties.

Properties

IUPAC Name

(1S,2R)-cyclopentane-1,2,4-triamine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3.3ClH/c6-3-1-4(7)5(8)2-3;;;/h3-5H,1-2,6-8H2;3*1H/t3?,4-,5+;;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTCBNDVJFBQCM-JSIFRQDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1N)N)N.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CC1N)N)N.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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